N'-(3-Chlorophenyl)-N-methyl-N-[2-methyl-1-(methylsulfanyl)propyl]urea
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Overview
Description
N’-(3-Chlorophenyl)-N-methyl-N-[2-methyl-1-(methylsulfanyl)propyl]urea is an organic compound with a complex structure It is characterized by the presence of a chlorophenyl group, a methyl group, and a methylsulfanyl group attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Chlorophenyl)-N-methyl-N-[2-methyl-1-(methylsulfanyl)propyl]urea typically involves the reaction of 3-chloroaniline with methyl isocyanate in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{3-chloroaniline} + \text{methyl isocyanate} \rightarrow \text{N’-(3-Chlorophenyl)-N-methyl-N-[2-methyl-1-(methylsulfanyl)propyl]urea} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored, and advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Chlorophenyl)-N-methyl-N-[2-methyl-1-(methylsulfanyl)propyl]urea undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
N’-(3-Chlorophenyl)-N-methyl-N-[2-methyl-1-(methylsulfanyl)propyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(3-Chlorophenyl)-N-methyl-N-[2-methyl-1-(methylsulfanyl)propyl]urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-N’-methylurea
- N-(4-chlorophenyl)-N’-methylurea
- N-(3-chlorophenyl)-N’-ethylurea
Uniqueness
N’-(3-Chlorophenyl)-N-methyl-N-[2-methyl-1-(methylsulfanyl)propyl]urea is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances its reactivity and potential biological activity compared to similar compounds.
Properties
CAS No. |
89135-80-8 |
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Molecular Formula |
C13H19ClN2OS |
Molecular Weight |
286.82 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-1-methyl-1-(2-methyl-1-methylsulfanylpropyl)urea |
InChI |
InChI=1S/C13H19ClN2OS/c1-9(2)12(18-4)16(3)13(17)15-11-7-5-6-10(14)8-11/h5-9,12H,1-4H3,(H,15,17) |
InChI Key |
LWPCZPLWFIZQQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(N(C)C(=O)NC1=CC(=CC=C1)Cl)SC |
Origin of Product |
United States |
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